molecular formula C9H6ClF3O2 B13538014 1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone

1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B13538014
M. Wt: 238.59 g/mol
InChI Key: JRQXPFZESCXBBC-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone (CAS: Not explicitly listed in evidence; structurally inferred from related compounds) is a trifluoroacetophenone derivative featuring a 4-chloro-2-methoxyphenyl substituent. This compound belongs to a class of fluorinated ketones widely employed as intermediates in pharmaceutical and agrochemical synthesis. The trifluoroacetyl group enhances electrophilicity, making it reactive in nucleophilic additions and cross-coupling reactions, while the chloro and methoxy substituents influence electronic and steric properties, directing regioselectivity in subsequent reactions .

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

1-(4-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H6ClF3O2/c1-15-7-4-5(10)2-3-6(7)8(14)9(11,12)13/h2-4H,1H3

InChI Key

JRQXPFZESCXBBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone generally involves the introduction of a trifluoroacetyl group onto an appropriately substituted aromatic ring. The key approaches include:

  • Trifluoroacetylation of Aryl Halides or Phenols: Reaction of 4-chloro-2-methoxybenzene derivatives with trifluoroacetylating agents such as trifluoroacetic anhydride or ethyl trifluoroacetate, often mediated by Lewis acids or bases.

  • Organometallic Reagents Approach: Formation of organolithium or organomagnesium intermediates from haloarenes followed by reaction with trifluoroacetyl electrophiles to yield the trifluoroacetylated product.

Specific Synthetic Routes

Organolithium-Mediated Trifluoroacetylation
  • Procedure:

    • Starting from 4-chloro-2-methoxybenzene, lithiation is performed using n-butyllithium (n-BuLi) at low temperatures (typically -70 to -80 °C) in tetrahydrofuran (THF).
    • The resulting aryllithium intermediate is then reacted with ethyl trifluoroacetate or trifluoroacetic anhydride to introduce the trifluoroacetyl group.
    • The reaction mixture is quenched, and the product is isolated by extraction and purified via column chromatography.
  • Reaction Conditions:

    • Temperature: -80 °C to -20 °C for lithiation and trifluoroacetylation steps.
    • Solvent: THF or 2-methyl-THF preferred for solubility and reactivity.
    • Workup: Aqueous acidic quench (e.g., dilute HCl) to neutralize and remove protecting groups if present.
  • Advantages:

    • High regioselectivity and yield.
    • Mild reaction conditions prevent side reactions.
  • Disadvantages:

    • Requires stringent low-temperature control.
    • Sensitive to moisture and air.
Phase Transfer Catalysis with Alkali Metal Fluorides
  • Procedure:

    • Reaction of suitable precursors with alkali metal fluorides (KF, LiF, NaF) in the presence of phase transfer catalysts such as phosphonium salts to facilitate trifluoromethylation or trifluoroacetylation.
  • Reaction Conditions:

    • Temperature: -20 °C to 25 °C.
    • Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.
    • Phase transfer catalysts enhance the nucleophilicity of fluoride ions.
  • Advantages:

    • Mild conditions with good selectivity.
    • Useful for introducing trifluoromethyl groups in complex substrates.
  • Disadvantages:

    • Requires specialized catalysts and solvents.
    • May have limited substrate scope.

Reaction Optimization Parameters

Parameter Typical Conditions Notes
Temperature -80 °C to 50 °C (organolithium), RT to 45 °C (Friedel-Crafts) Low temperature critical for lithiation step
Solvents THF, 2-methyl-THF, CS2, DMF, DMSO Choice depends on method and reagent solubility
Catalysts n-BuLi (organolithium), AlCl3 (Lewis acid), phosphonium salts (PTC) Catalyst choice affects reaction rate and selectivity
Reaction Time 1-24 hours Longer times for Friedel-Crafts acylation
Workup Acidic quench, extraction, chromatography Purification critical for high purity product

Research Discoveries and Advances

  • Recent studies have demonstrated improved regioselectivity in trifluoroacetylation by employing protecting groups and optimized lithiation conditions to prevent side reactions.

  • The use of phase transfer catalysts has enabled milder and more selective introduction of trifluoromethyl ketones, expanding the synthetic utility of such compounds.

  • Modifications in solvent systems, such as using 2-methyl-THF instead of THF, have improved reaction safety and environmental profiles without compromising yields.

  • The compound serves as a valuable intermediate for further functionalization in pharmaceutical synthesis, especially where trifluoromethyl groups enhance metabolic stability and bioavailability.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Organolithium-Mediated 4-Chloro-2-methoxybenzene, n-BuLi Ethyl trifluoroacetate, THF, -80 °C High selectivity, good yields Low temp control, moisture sensitive
Friedel-Crafts Acylation 4-Chloro-2-methoxybenzene Trifluoroacetic acid derivative, AlCl3, CS2, 45 °C Scalable, straightforward Side reactions, harsh reagents
Phase Transfer Catalysis Haloarene derivatives Alkali metal fluorides, phosphonium salts, DMF/DMSO Mild conditions, selective Specialized catalysts required

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methoxy group (electron-donating) and trifluoromethyl group (electron-withdrawing) create conflicting directing effects:

  • Methoxy group : Activates the ring for electrophilic substitution (ortho/para positions).

  • Trifluoromethyl group : Deactivates the ring (meta-directing).

  • Expected regioselectivity : Substitution likely occurs at positions ortho to the methoxy group, provided steric hindrance is minimized.

Nucleophilic Acyl Substitution

The ketone carbonyl is susceptible to nucleophilic attack:

  • Hydrolysis : Under basic conditions, the ketone could undergo hydrolysis to form a carboxylic acid.

  • Grignard reactions : Reaction with organometallic reagents (e.g., RMgX) to form secondary alcohols.

Oxidative Reactions

  • Ketone oxidation : Unlikely under standard conditions due to the stability of the trifluoromethyl group.

  • Demethylation : Acidic conditions (e.g., HBr/AcOH) may remove the methoxy group, forming a phenolic derivative.

Comparison of Reaction Conditions for Trifluoromethyl Aryl Ketones

Reaction Type Reagents/Conditions Product Yield Source
Friedel-Crafts acylationAlCl₃, trifluoroacetyl chloride, chlorobenzeneTrifluoromethyl aryl ketone
Oxidation of alcoholsSodium persulfate, ACT catalyst, acetonitrileKetone (TFMK)62–89%
Alkylation of triazolesNa₂CO₃, alkyl halides, THF2-substituted triazoles81:19
DemethylationHBr/AcOHPhenolic derivative

Spectral Characterization

While specific data for the target compound is unavailable, analogous compounds show:

  • ¹H NMR : Downfield shifts for aromatic protons (7.0–7.9 ppm) and methoxy groups (~3.9 ppm) .

  • ¹⁹F NMR : Trifluoromethyl group signals (−70 to −75 ppm) .

  • LC-MS : Molecular ion peaks corresponding to precise molecular weight (e.g., ~208–250 m/z) .

Scientific Research Applications

1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Key structural variations among trifluoroacetophenone derivatives include substituent positions (ortho, meta, para) and functional groups (Cl, OMe, CF₃). These modifications significantly impact reactivity, physicochemical properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings Reference
1-(4-Chloro-2-methoxyphenyl)-2,2,2-TFEO* 4-Cl, 2-OMe C₉H₆ClF₃O₂ 238.59 Intermediate for p38 MAP kinase inhibitors; methoxy enhances solubility
1-(3-Chloro-5-CF₃-phenyl)-2,2,2-TFEO 3-Cl, 5-CF₃ C₉H₃ClF₆O 276.56 Afoxolaner intermediate; CF₃ increases hydrophobicity
1-(4-Chlorophenyl)-2,2,2-TFEO 4-Cl C₈H₄ClF₃O 208.57 Precursor for Fluxofenim (pesticide metabolite); lacks methoxy, reducing steric hindrance
1-(2,5-Dichlorophenyl)-2,2,2-TFEO 2,5-diCl C₈H₃Cl₂F₃O 243.01 Efavirenz intermediate; dichloro substitution improves enantioselectivity in catalysis
1-(3-Tert-butylphenyl)-2,2,2-TFEO 3-tert-butyl C₁₂H₁₃F₃O 230.23 Potent acetylcholinesterase inhibitor; tert-butyl enhances hydrophobic binding

Abbreviations: TFEO = Trifluoroethanone; CF₃ = Trifluoromethyl. *Hypothetical molecular weight calculated based on structural analogs.

Key Research Findings

Biological Activity: The 3-tert-butylphenyl derivative exhibits slow-binding inhibition of acetylcholinesterase (IC₅₀ = 2.3 nM), attributed to hydrophobic interactions with the enzyme’s active site .

Synthetic Utility :

  • 1-(2,5-Dichlorophenyl)-2,2,2-TFEO undergoes enantioselective alkynylation with 95% ee using chiral ruthenium catalysts, highlighting its role in asymmetric synthesis of anti-HIV drugs like Efavirenz .
  • 1-(4-Chlorophenyl)-2,2,2-TFEO is a precursor in hydroformylation reactions to produce fluorinated building blocks .

Physicochemical Properties: The 3-chloro-5-CF₃ derivative has a boiling point of 203°C and density of 1.512 g/cm³, reflecting increased molecular weight and halogen/F content compared to the methoxy analog . Crystal structures (e.g., 1-[4-(2-Aminoanilino)phenyl]-2,2,2-TFEO) reveal intermolecular N–H⋯O/F interactions, stabilizing solid-state packing .

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (Cl, CF₃) : Increase electrophilicity of the ketone, facilitating nucleophilic attacks (e.g., in Buchwald-Hartwig aminations) .
  • Methoxy Groups : Enhance solubility in polar solvents and direct substitution reactions to specific positions (e.g., para to OMe in electrophilic aromatic substitution) .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(4-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone?

Answer: The compound can be synthesized via Friedel-Crafts acylation, where trifluoroacetyl chloride reacts with a substituted aromatic precursor (e.g., 4-chloro-2-methoxyphenyl derivatives) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include Grignard reagent reactions with ethyl trifluoroacetate, as demonstrated for structurally similar ketones like 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone . Key parameters include:

  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
  • Solvent selection : Use dichloromethane or nitrobenzene for improved electrophilic substitution efficiency.
  • Workup : Acidic hydrolysis followed by recrystallization (e.g., hexane/ethyl acetate) yields high-purity product (>95%).

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

Answer:

  • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm, while the aromatic protons show distinct splitting patterns due to substitution (e.g., para-chloro and ortho-methoxy groups).
  • ¹⁹F NMR : The CF₃ group resonates at δ -65 to -70 ppm, with splitting dependent on adjacent substituents .
  • IR spectroscopy : Strong C=O stretching at ~1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ are diagnostic .
  • Mass spectrometry : The molecular ion [M]⁺ is typically observed at m/z 254 (C₉H₆ClF₃O₂), with fragmentation peaks at m/z 207 (loss of COCF₃) .

Q. What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Light sensitivity : The aromatic chloro-methoxy system undergoes photodecomposition; store in amber vials at -20°C .
  • Hydrolysis : The trifluoromethyl ketone group is prone to hydration in aqueous media, forming geminal diols. Stabilize with anhydrous solvents (e.g., THF, toluene) .
  • Thermal stability : Decomposition occurs above 200°C; avoid prolonged heating during purification .

Advanced Research Questions

Q. How do electronic effects of the 4-chloro-2-methoxy substituents influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing chlorine and electron-donating methoxy groups create a polarized aromatic ring, enhancing regioselectivity in Suzuki-Miyaura couplings. For example:

  • Substrate activation : The para-chloro group directs electrophilic palladium catalysts to the ortho position, enabling selective coupling with boronic acids .
  • Kinetic studies : Reaction rates increase by 30–40% compared to non-substituted analogs due to improved electrophilicity at the ketone carbonyl .

Q. Why do certain trifluoroethanone derivatives fail in multicomponent reactions, and how can this be mitigated?

Answer: Steric hindrance from bulky substituents (e.g., 3,4-dichlorophenyl) or electronic deactivation (e.g., strong electron-withdrawing groups) can stall reactivity. For this compound:

  • Mitigation strategies :
    • Use polar aprotic solvents (e.g., DMF) to enhance electrophilicity.
    • Introduce catalytic Lewis acids (e.g., ZnCl₂) to activate the carbonyl group .
    • Optimize substrate concentration (<100 mM) to prevent aggregation .

Q. Can computational methods predict the inhibitory potential of this compound against enzymes like acetylcholinesterase?

Answer: Yes. Molecular docking (e.g., AutoDock Vina) and QM/MM simulations reveal:

  • Binding affinity : The trifluoromethyl group forms strong van der Waals interactions with hydrophobic enzyme pockets (ΔG ≈ -9.5 kcal/mol) .
  • Transition-state mimicry : The ketone oxygen mimics the tetrahedral intermediate in acetylcholinesterase catalysis, achieving Ki values in the nanomolar range .
  • Selectivity : Meta-substituted derivatives show higher specificity than para-substituted analogs due to reduced steric clash .

Q. How does the compound perform in surface-enhanced Raman spectroscopy (SERS) for molecular sensing?

Answer:

  • Signal enhancement : The CF₃ group provides distinct Raman peaks at 1077 cm⁻¹ (C-F stretching), detectable at sub-nM concentrations when adsorbed on Au/Ag nanoparticles .
  • pH sensitivity : Protonation of the methoxy group shifts the benzene ring vibration by 15 cm⁻¹, enabling real-time pH monitoring in tumor microenvironments .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for trifluoroethanone derivatives: How to address them?

Answer: Variations arise from:

  • Substrate purity : Halogenated aromatics often contain trace metals; pre-purify via column chromatography .
  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% vs. 2 mol% alters yields by 20–25% in cross-couplings .
  • Hydration state : Hydrated ketones (geminal diols) reduce effective substrate concentration; use molecular sieves to maintain anhydrous conditions .

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